molecular formula C11H14N2O B1279309 2-[2-(Dimethylamino)ethoxy]benzonitrile CAS No. 206261-63-4

2-[2-(Dimethylamino)ethoxy]benzonitrile

Cat. No. B1279309
M. Wt: 190.24 g/mol
InChI Key: DFZYVQTZWFEMTN-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethoxy]benzonitrile is a chemical compound that has been studied for its potential pharmacological activities. It is derived from structural modifications of metoclopramide, a medication commonly used to treat nausea and gastroparesis. The compound has shown promise as a new type of gastrointestinal prokinetic agent, which can help in the movement of the stomach and intestines .

Synthesis Analysis

The synthesis of novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, including the compound with the dimethylamino group, involves the modification of metoclopramide. Among the synthesized derivatives, one particular compound, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, stood out for its balanced gastrointestinal prokinetic and antiemetic activities . This suggests that the synthesis process was successful in creating a compound with desirable pharmacological properties.

Molecular Structure Analysis

The molecular structure of 2-[2-(dimethylamino)ethoxy]benzonitrile derivatives plays a crucial role in their pharmacological activity. The presence of the dimethylamino group is likely to influence the compound's ability to interact with biological targets. In the case of the tetrameric alpha-amino lithium imide formed from the reaction with benzonitrile, the structure is a cubane with chelation of each metal center by a tertiary amino function, which results in stable seven-membered rings . This structural feature may be relevant to the compound's activity and stability.

Chemical Reactions Analysis

The compound's reactivity has been explored in the context of the cyclotrimerization of benzonitrile. The formation of a new alpha-amino lithium imide, which is a tetrameric cubane, inhibits the cyclotrimerization of the benzonitrile moiety to 2,4,6-triphenyl-1,3,5-triazine. This reaction suggests a mechanism for the cyclotrimerization process and demonstrates the compound's potential to interact with benzonitrile in a way that stabilizes certain metal centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[2-(Dimethylamino)ethoxy]benzonitrile derivatives can be inferred from studies on related compounds. For instance, the fluorescence spectra of 4-dimethylamino(benzonitrile) (DMABN) in a mixture of supercritical CO2 and methanol show that the addition of methanol can stabilize the intramolecular charge transfer state of DMABN. This stabilization is significant as it indicates the compound's solvation structure and its interaction with solvents, which could be relevant for its pharmacological applications .

Scientific Research Applications

This compound is an organic compound with the molecular formula C6H15NO2 and is a liquid at room temperature. It is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality. Like other organic amines, it acts as a weak base .

  • Greenhouse Gas Absorption

    • This compound has been studied as a method of absorbing greenhouse gases, particularly carbon dioxide .
    • The method involves using the compound to absorb the gases, although the specific procedures and parameters may vary depending on the specific application .
    • The outcomes of these studies are not specified in the source, but the implication is that it could potentially be used to help mitigate the effects of climate change .
  • Surfactants and Corrosion Inhibitors

    • This compound is used extensively in surfactants, which have also been evaluated as corrosion inhibitors .
    • The surfactants prepared are usually cationic and may also be used as a biocide .
    • This is particularly important for oilfield applications against sulfate-reducing microorganisms .
  • Catalyst for Polyurethanes

    • This compound is used as a catalyst, especially for polyurethanes .
    • The specific methods of application or experimental procedures are not specified in the source .
    • The outcomes of these applications are not specified in the source .
  • Process Regulators

    • This compound is used as a process regulator .
    • The specific methods of application or experimental procedures are not specified in the source .
    • The outcomes of these applications are not specified in the source .
  • Propellants and Blowing Agents

    • This compound is used as a propellant and blowing agent .
    • The specific methods of application or experimental procedures are not specified in the source .
    • The outcomes of these applications are not specified in the source .
  • Industrial Testing Applications

    • This compound is used in industrial testing applications .
    • The specific methods of application or experimental procedures are not specified in the source .
    • The outcomes of these applications are not specified in the source .
  • General Uses

    • This compound has general uses such as in clays, intermediates, plasticizers, and adhesives .
    • The specific methods of application or experimental procedures are not specified in the source .
    • The outcomes of these applications are not specified in the source .
  • Industrial Testing Applications

    • This compound is used in industrial testing applications .
    • The specific methods of application or experimental procedures are not specified in the source .
    • The outcomes of these applications are not specified in the source .
  • General Uses

    • This compound has general uses such as in clays, intermediates, plasticizers, and adhesives .
    • The specific methods of application or experimental procedures are not specified in the source .
    • The outcomes of these applications are not specified in the source .

Safety And Hazards

2-[2-(Dimethylamino)ethoxy]benzonitrile is harmful if swallowed, in contact with skin, or inhaled. It causes severe skin burns and eye damage .

properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(2)7-8-14-11-6-4-3-5-10(11)9-12/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZYVQTZWFEMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438174
Record name 2-[2-(dimethylamino)ethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Dimethylamino)ethoxy]benzonitrile

CAS RN

206261-63-4
Record name 2-[2-(dimethylamino)ethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
牛尾博之 - 2015 - catalog.lib.kyushu-u.ac.jp
関節リウマチ (Rheumatoid Arthritis: RA) は一種の自己免疫疾患であり, 本来は自己を守るべき免疫細胞が自己組織 (自己抗原) に対して攻撃を行うことにより発症するものと考えられている. RA の…
Number of citations: 6 catalog.lib.kyushu-u.ac.jp

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